molecular formula C9H9ClO B3379860 1-(3-Chloro-2-methylphenyl)ethanone CAS No. 177942-43-7

1-(3-Chloro-2-methylphenyl)ethanone

Cat. No.: B3379860
CAS No.: 177942-43-7
M. Wt: 168.62 g/mol
InChI Key: LWCWKIPMVFDADV-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)ethanone is an aromatic ketone characterized by a chloro substituent at the 3-position and a methyl group at the 2-position of the phenyl ring. Its molecular formula is C₉H₉ClO, with a molecular weight of 168.62 g/mol. This compound is structurally significant due to the electron-withdrawing chlorine atom and electron-donating methyl group, which influence its reactivity and physicochemical properties.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCWKIPMVFDADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177942-43-7
Record name 1-(3-chloro-2-methylphenyl)ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-2-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-2-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound often employs similar Friedel-Crafts acylation techniques but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and the molar ratios of reactants to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: 3-chloro-2-methylbenzoic acid.

    Reduction: 1-(3-chloro-2-methylphenyl)ethanol.

    Substitution: Various substituted ethanones depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)ethanone serves as a versatile intermediate in the synthesis of various organic compounds. Its applications can be categorized into several key areas:

Organic Synthesis

The compound is widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Types of Reactions:

  • Oxidation : Converts to 3-chloro-2-methylbenzoic acid using oxidizing agents like potassium permanganate.
  • Reduction : The carbonyl group can be reduced to yield 3-chloro-2-methylphenylethanol using sodium borohydride.
  • Substitution : The chlorine atom can be replaced with other functional groups through nucleophilic aromatic substitution.
Reaction TypeReagentsProduct
OxidationKMnO₄3-chloro-2-methylbenzoic acid
ReductionNaBH₄3-chloro-2-methylphenylethanol
SubstitutionNaOCH₃3-methoxy-2-methylphenyl ethanone

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly in the development of anticancer agents. Studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Anticancer Activity
A study evaluated the anticancer properties of synthesized derivatives against MCF-7 (breast cancer) and HEPG2 (liver cancer) cell lines. The results showed that certain derivatives had IC₅₀ values significantly lower than standard treatments:

CompoundCell LineIC₅₀ (μM)
AHEPG20.62
BMCF-70.87

These findings suggest that modifications to the structure of this compound can enhance its efficacy against cancer cells.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, certain derivatives have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

CompoundActivity Against Bacteria
This compoundEffective against S. aureus and E. coli
3-Br and 4-Br derivativesEnhanced activity against multiple strains

Safety and Toxicity

The safety profile of this compound is critical for its application in therapeutics. Preliminary studies indicate moderate toxicity at high doses, necessitating further research to assess chronic exposure risks.

Study FocusFindings
Acute ToxicityModerate toxicity observed at high doses
Long-term EffectsFurther studies required to assess risks

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)ethanone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The chlorine and methyl substituents can affect the compound’s lipophilicity and binding affinity, modulating its biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects: The 3-chloro substituent enhances electrophilic reactivity compared to non-halogenated analogs (e.g., 1-(3-methylphenyl)ethanone), while the 2-methyl group provides steric hindrance .
  • Biological Implications: Chlorine at the 3-position may enhance antimicrobial activity, as seen in structurally related compounds like 1-(5-bromo-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone (pIC₅₀ = 7.89 against Plasmodium spp.) .

Hydroxyacetophenone Derivatives

Hydroxy-substituted analogs exhibit distinct solubility and antioxidant properties:

Compound Name Substituents Molecular Formula Melting Point (°C) Synthesis Method
1-(3-Chloro-2-hydroxyphenyl)ethanone 3-Cl, 2-OH C₈H₇ClO₂ Not reported Halogenation of hydroxyacetophenones
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone 5-Cl, 2-OH, 3-CH₂OH C₉H₉ClO₃ 97–98 Reaction of 2-chlorovanillin with methylamine
1-(3-Chloro-2,4,6-trihydroxyphenyl)ethanone 3-Cl, 2,4,6-OH C₈H₇ClO₄ 215–218 Chlorination of phloroacetophenone

Key Observations :

  • Solubility: Hydroxyl groups improve water solubility (e.g., 1-(3-Chloro-2-hydroxyphenyl)ethanone vs. non-hydroxylated analogs) .

Pharmacologically Active Derivatives

Substituents on the phenyl ring correlate with biological efficacy:

Compound Name Target Activity pIC₅₀/EC₅₀ Reference
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone Antiplasmodial 8.21
UDO (pyridine-based ethanone derivative) Anti-Trypanosoma cruzi Comparable to posaconazole
This compound Not reported

Key Observations :

  • Electron-Withdrawing Groups : Nitro and chloro substituents enhance antiplasmodial activity by stabilizing charge-transfer complexes in parasitic enzymes .
  • Structural Flexibility: The absence of a rigid heterocyclic system (e.g., indole or pyridine) in this compound may limit its binding affinity compared to UDO .

Biological Activity

1-(3-Chloro-2-methylphenyl)ethanone, also known as 3-chloro-2-methylacetophenone, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C9H9ClO
  • Molecular Weight : 172.62 g/mol
  • IUPAC Name : this compound

The compound features a chloro-substituted aromatic ring, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens, including bacteria and fungi. For instance, compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus and Chromobacterium violaceum .
  • Antiproliferative Effects
    • Research indicates that this compound may possess antiproliferative properties. In vitro studies have demonstrated that it can inhibit cell growth in certain cancer cell lines, suggesting potential applications in oncology .
  • Mechanism of Action
    • The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve the modulation of specific signaling pathways related to cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against Staphylococcus aureus
AntiproliferativeInhibits growth in cancer cell lines
Mechanism InsightsModulates cell signaling pathways

Case Study: Antiproliferative Effects

A study published in a peer-reviewed journal focused on the antiproliferative effects of structurally related compounds to this compound. The researchers found that these compounds significantly inhibited tumor growth in xenograft models, indicating a potential pathway for drug development targeting specific cancers .

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of various derivatives of chlorinated acetophenones, including this compound. The results demonstrated a dose-dependent response against multiple bacterial strains, suggesting its utility as an antibacterial agent in clinical settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Chloro-2-methylphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-Chloro-2-methylphenyl)ethanone

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